

4-Aminoquinaldine: A Comprehensive Technical Guide for Researchers

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An In-depth Exploration of Synonyms, Alternative Names, Physicochemical Properties, Synthesis, and Biological Activity

Introduction

4-Aminoquinaldine, also known by its IUPAC name 2-methylquinolin-4-amine, is a heterocyclic amine that serves as a crucial scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including antimalarial, anticancer, antileishmanial, and anti-inflammatory properties.[1][3][4] This technical guide provides a comprehensive overview of **4-aminoquinaldine**, focusing on its nomenclature, physicochemical properties, synthetic methodologies, and biological applications, with a particular emphasis on experimental protocols and associated signaling pathways. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Nomenclature and Identification

A clear understanding of the various names and identifiers for **4-Aminoquinaldine** is essential for effective literature searching and chemical sourcing.



Identifier Type	Value	
Common Name	4-Aminoquinaldine	
IUPAC Name	2-methylquinolin-4-amine[2]	
Synonyms	4-Amino-2-methylquinoline, 4-Quinaldinamine, NSC 60281	
CAS Number	6628-04-2[2]	
Molecular Formula	C10H10N2[2]	
Molecular Weight	158.20 g/mol [2]	
InChI Key	COCFIBRMFPWUDW-UHFFFAOYSA-N	

Physicochemical Properties

The following table summarizes key physicochemical properties of **4-Aminoquinaldine**.

Property	Value	Reference
Appearance	Pale yellow crystalline powder	[5]
Melting Point	162-166 °C	
Boiling Point	333 °C	
Solubility	Soluble in ethanol, DMSO; slightly soluble in water.[5] >23.7 µg/mL at pH 7.4[2]	[2][5]
Purity (typical)	≥98% (HPLC)	[5]

Synthesis and Experimental Protocols

The synthesis of 4-aminoquinoline derivatives, including **4-aminoquinaldine**, can be achieved through various methods. A common approach involves the nucleophilic aromatic substitution of a leaving group, such as a halogen, at the 4-position of the quinoline ring.

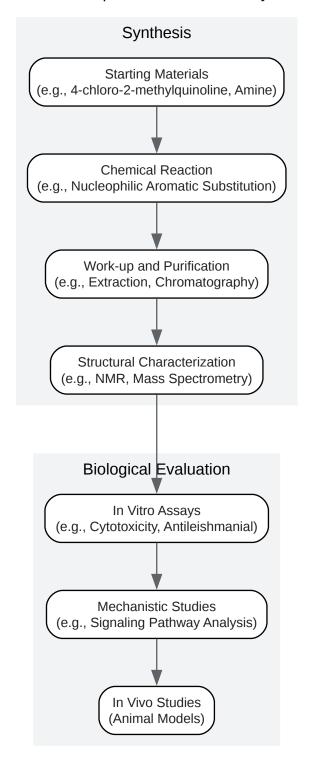


General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of 4-aminoquinoline derivatives.

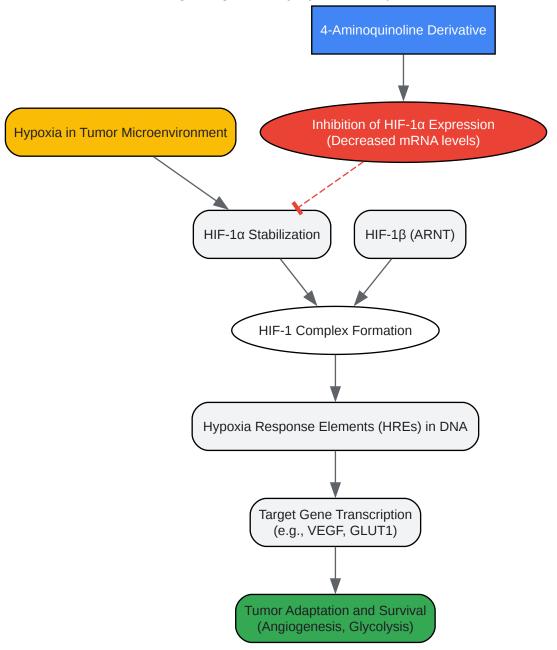


General Workflow for 4-Aminoquinaldine Derivative Synthesis and Evaluation

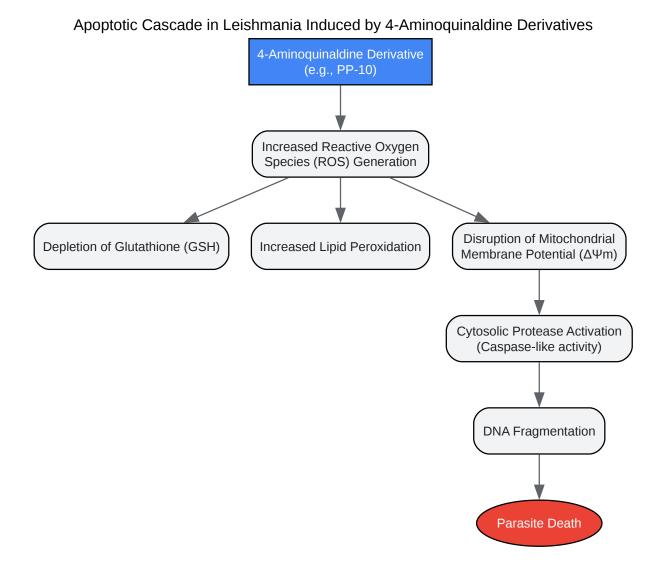




Inhibition of HIF-1α Signaling Pathway by 4-Aminoquinoline Derivatives







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